molecular formula C17H24N2O4S B8253307 [(Z)-[cyano-(4-methoxyphenyl)methylidene]amino] octane-1-sulfonate

[(Z)-[cyano-(4-methoxyphenyl)methylidene]amino] octane-1-sulfonate

Cat. No.: B8253307
M. Wt: 352.5 g/mol
InChI Key: AXJNFINWUUSNRX-HTXNQAPBSA-N
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Description

[(Z)-[cyano-(4-methoxyphenyl)methylidene]amino] octane-1-sulfonate is a chemical compound with the molecular formula C17H24N2O4S and a molecular weight of 352.45 g/mol . It is known for its applications in various scientific research fields due to its unique chemical properties.

Preparation Methods

The synthesis of [(Z)-[cyano-(4-methoxyphenyl)methylidene]amino] octane-1-sulfonate involves several steps. One common synthetic route includes the reaction of 4-methoxybenzeneacetonitrile with octylsulfonyl chloride in the presence of a base such as triethylamine . The reaction is typically carried out under anhydrous conditions and at a controlled temperature to ensure high yield and purity. Industrial production methods may involve similar steps but on a larger scale, with optimizations for cost-efficiency and safety.

Chemical Reactions Analysis

[(Z)-[cyano-(4-methoxyphenyl)methylidene]amino] octane-1-sulfonate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

[(Z)-[cyano-(4-methoxyphenyl)methylidene]amino] octane-1-sulfonate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(Z)-[cyano-(4-methoxyphenyl)methylidene]amino] octane-1-sulfonate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The exact pathways and molecular targets are still under investigation, but it is believed to involve the disruption of key biochemical processes .

Comparison with Similar Compounds

[(Z)-[cyano-(4-methoxyphenyl)methylidene]amino] octane-1-sulfonate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[(Z)-[cyano-(4-methoxyphenyl)methylidene]amino] octane-1-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4S/c1-3-4-5-6-7-8-13-24(20,21)23-19-17(14-18)15-9-11-16(22-2)12-10-15/h9-12H,3-8,13H2,1-2H3/b19-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXJNFINWUUSNRX-HTXNQAPBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCS(=O)(=O)ON=C(C#N)C1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCS(=O)(=O)O/N=C(\C#N)/C1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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